N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Overview
Description
N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific receptors and enzymes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-methoxybenzyl)glycine hydrochloride
- N-(5-Chloro-2-methoxybenzyl)ethanamine hydrochloride
- N-[5-Chloro-2-[(3-methyl-5-isoxazolyl)methoxy]benzyl]-9H-purin-6-amine
Uniqueness
N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and methoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-9-7-10(13)5-6-11(9)15-4;/h5-7,14H,8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRDSOOHYHBIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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